Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-amino-1-methylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)10(2)4-9-5/h4H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQAKMGJJNPCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901179526 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 5-amino-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54147-04-5 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 5-amino-1-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54147-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-carboxylic acid, 5-amino-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Imidazole Scaffold: Significance and General Overview in Heterocyclic Chemistry
Historical Context and Evolution of Imidazole (B134444) Chemistry
The history of imidazole chemistry began in the 19th century. While several derivatives were discovered in the 1840s, the parent compound, imidazole, was first synthesized in 1858 by the German chemist Heinrich Debus. nih.govwikipedia.org He achieved this by reacting glyoxal (B1671930) and ammonia, which led to the compound initially being named glyoxaline. nih.gov This synthesis, though often resulting in low yields, is still relevant for creating certain C-substituted imidazoles. nih.govwikipedia.org
The evolution of imidazole chemistry has been marked by the development of more sophisticated synthetic methodologies, including condensation reactions, metal-catalyzed methods, and green chemistry approaches like microwave-assisted synthesis. researchgate.netresearchgate.net The discovery of the biological significance of naturally occurring imidazoles, such as histidine and histamine, spurred further research. nih.gov A pivotal moment in its pharmaceutical evolution was the development of cimetidine, an imidazole-containing drug that revolutionized the treatment of peptic ulcers and highlighted the therapeutic potential of synthetic imidazole derivatives. nih.govresearchgate.net This journey from a simple laboratory synthesis to a fundamental component of blockbuster drugs illustrates the profound impact and continuous evolution of imidazole chemistry.
Broad Applications of Imidazole Derivatives in Chemical Sciences
The structural versatility of the imidazole ring has led to its incorporation into a vast array of compounds with wide-ranging applications in the chemical sciences. Its derivatives are renowned for their diverse pharmacological activities, and the scaffold is a key component in many approved pharmaceuticals. ijpsjournal.comnih.gov The ability of the imidazole nucleus to serve as a bioisostere for other chemical groups and its favorable pharmacokinetic properties contribute to its widespread use. biomedpharmajournal.org
The applications of imidazole derivatives span numerous therapeutic areas. They have been extensively investigated and developed as agents with anticancer, antimicrobial, anti-inflammatory, antifungal, antiviral, antidiabetic, and antihypertensive properties. ijpsjournal.comresearchgate.netisca.me Beyond medicine, imidazole derivatives are utilized as catalysts, corrosion inhibitors, and in the development of polymers and ionic liquids. isca.menbinno.com The special structural characteristics of the imidazole ring enable it to bind to various enzymes and receptors through multiple non-covalent interactions, including hydrogen bonds, coordination, ion-dipole, and cation-π interactions, which underpins this broad spectrum of activity. benthamdirect.com
| Pharmacological Activity | Description |
| Anticancer | Imidazole derivatives can bind to DNA, inhibit crucial enzymes, and regulate receptors involved in cancer progression. |
| Antimicrobial | Compounds like metronidazole (B1676534) are effective against anaerobic bacteria and protozoa by disrupting microbial cell membranes and inhibiting essential enzymes. ijpsjournal.comresearchgate.net |
| Antifungal | Many antifungal drugs are based on the imidazole scaffold, interfering with fungal cell membrane synthesis. ijpsjournal.comresearchgate.net |
| Anti-inflammatory | Certain derivatives exhibit anti-inflammatory effects by modulating biological pathways involved in inflammation. researchgate.netnbinno.com |
| Antiviral | Some imidazole compounds have been explored for their ability to interfere with viral replication processes. researchgate.net |
Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate: Structural Context and Research Significance
This compound is a specific derivative that exemplifies the utility of the imidazole scaffold as a versatile building block in synthetic and medicinal chemistry. Structurally, it is a substituted imidazole featuring a methyl group at the N-1 position, an amino group at C-5, and an ethyl carboxylate group at C-4. This arrangement of functional groups provides multiple points for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules.
The research significance of this compound is multifaceted. It is recognized as a key building block for the development of pharmaceuticals targeting a range of conditions, including metabolic and neurological diseases. Some research has identified it as a synthetic retinoid with potential applications in treating psoriasis due to its anti-inflammatory properties, which include the inhibition of proinflammatory cytokine production. biosynth.com
More recent and detailed investigations have highlighted its role as a precursor for novel anticancer agents. A 2021 study detailed the synthesis of a series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives starting from this compound. nih.gov The study found that several of these new derivatives exhibited significant antiproliferative activity against various human cancer cell lines. nih.gov One particular derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, showed potent activity against HeLa (cervical cancer) and HT-29 (colon cancer) cells. nih.gov Further investigation revealed that this compound could inhibit tumor cell colony formation and migration, and induce apoptosis, suggesting its potential as a lead compound for the development of new cancer therapies. nih.gov This research underscores the importance of this compound as a foundational structure in the ongoing search for novel therapeutic agents.
| Property | Data |
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 169.18 g/mol |
| CAS Number | 54147-04-5 |
| IUPAC Name | ethyl 5-amino-1-methylimidazole-4-carboxylate |
Synthetic Methodologies for Ethyl 5 Amino 1 Methyl 1h Imidazole 4 Carboxylate
Classical Synthetic Routes
The foundational methods for synthesizing Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate are rooted in traditional organic chemistry principles, often involving multi-step sequences.
Early Preparative Methods
Early research into the synthesis of aminoimidazole derivatives often relied on the catalytic hydrogenation of corresponding nitroimidazoles. This approach, while effective, is a multi-step process that begins with the synthesis of the nitro-substituted imidazole (B134444) ring, followed by reduction to the amine. For instance, the catalytic reduction of 5-nitroimidazoles has been shown to produce 5-aminoimidazoles in good yields. Catalysts such as Palladium on carbon (Pd-C), Platinum oxide (PtO₂), and Raney Nickel have been historically used for this transformation.
A notable early synthesis reported by Cook and his collaborators in 1948 involved a three-step reaction sequence, highlighting the multi-step nature of these classical routes. chemicalbook.com These foundational methods, though sometimes lengthy, established the fundamental chemistry for constructing the substituted imidazole core.
Multi-step Reaction Pathways
Classical syntheses are often characterized by their linear, step-by-step construction of the target molecule. A representative multi-step pathway for this compound involves the following general sequence:
Formation of an acyclic precursor: Starting materials are reacted to build an open-chain intermediate containing the necessary atoms for the imidazole ring.
Cyclization: The intermediate is then treated with a reagent to induce ring closure, forming the imidazole core.
Functional group manipulation: Subsequent steps involve the introduction or modification of substituents on the ring to yield the final product.
One documented multi-step reaction involves three distinct stages, utilizing reagents such as diethyl ether, sodium carbonate, and Raney nickel in ethanol (B145695) to achieve the final compound. chemicalbook.com Such pathways underscore the traditional approach of sequential bond formation and functional group interconversion.
Synthesis from Ethyl 2-amino-2-cyanoacetate Oxalate
A specific classical route to this compound begins with Ethyl 2-amino-2-cyanoacetate oxalate. chemicalbook.com This method highlights a common strategy where a cyano group is utilized as a precursor to the amino group in the final product. The synthesis typically proceeds through the formation of an N-cyanomethyl derivative which is then cyclized and reduced. A key transformation in this pathway is the reduction of a cyano or nitro group to form the C5-amino group of the imidazole ring, often achieved using catalysts like Raney nickel. chemicalbook.com
Modern and Optimized Synthetic Strategies
Contemporary approaches to the synthesis of this compound focus on improving efficiency, yield, and versatility. These methods often employ modular designs and advanced catalytic systems.
Modular Synthesis Approaches
Modular or "building block" strategies allow for the rapid assembly of diverse molecular structures from a set of core components. In the context of imidazole synthesis, this often involves multicomponent reactions (MCRs) where three or more starting materials are combined in a single step to form the product. This approach offers significant advantages by reducing the number of synthetic steps and purification procedures. nih.gov
For example, a general strategy for creating substituted 5-aminoimidazole building blocks involves reacting primary amines, aldehydes, and isocyanides. nih.govnih.gov This modularity allows for the introduction of various substituents at different positions of the imidazole ring by simply changing the starting components. This is particularly relevant for creating libraries of compounds for research and development. nih.gov
Table 1: Example of a Modular Three-Component Reaction for Imidazole Synthesis
| Component 1 | Component 2 | Component 3 | Product |
|---|
This table illustrates a general modular approach for synthesizing related imidazole structures.
Catalytic Reactions for Imidazole Ring Formation (e.g., Zirconium(IV) Chloride Catalysis)
Modern synthetic chemistry heavily relies on catalysis to promote reactions efficiently and under mild conditions. Zirconium(IV) chloride (ZrCl₄) has emerged as a potent and versatile Lewis acid catalyst for various organic transformations, including the synthesis of imidazoles and related heterocycles. frontiersin.orgiosrjournals.orgnoahchemicals.com
ZrCl₄ effectively catalyzes the condensation reactions that are central to the formation of the imidazole ring. iosrjournals.org In multicomponent reactions for synthesizing N-fused 5-aminoimidazoles, ZrCl₄ has been shown to be a highly efficient catalyst. nih.govfrontiersin.org The optimization of reaction conditions often involves screening different solvents and catalyst loadings to maximize yield. For instance, in certain three-component reactions, using 10 mol% of ZrCl₄ in a solvent like PEG-400 at 75°C provides optimal results. nih.gov
Table 2: Optimization of a ZrCl₄-Catalyzed Three-Component Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | ZrCl₄ (5) | Methanol | Room Temp | - | No product |
| 2 | ZrCl₄ (5) | Ethanol | Heating | - | Poor |
| 3 | ZrCl₄ (10) | Ethanol | Heating | - | Poor |
This table is based on data for the synthesis of related 5-aminoimidazo[1,2-a]imidazoles and demonstrates the optimization process for ZrCl₄ catalysis. nih.gov
The use of such catalysts represents a significant advancement over classical methods, offering milder reaction conditions, shorter reaction times, and often higher yields. iosrjournals.org This catalytic approach is a cornerstone of modern, efficient strategies for constructing the imidazole core.
Cycloaddition Reactions (e.g., Azide-Nitrile Cycloaddition)
Cycloaddition reactions represent a powerful and versatile strategy for constructing the imidazole ring system. These reactions typically involve the combination of smaller molecular fragments to form the five-membered ring in a controlled manner. A common approach is the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component. researchgate.net For the synthesis of imidazole-4-carboxylates, various precursors can be employed.
One notable method involves the reaction of ethyl isocyanoacetate with imidoyl chlorides, which serves as a key step to construct 1,5-disubstituted-1H-imidazole-4-carboxylate esters. nih.gov Although the azide-nitrile cycloaddition is well-known for forming tetrazoles, the underlying principle of using azide (B81097) and nitrile functionalities is relevant to broader heterocycle synthesis. researchgate.netsemanticscholar.org Synthetic routes for substituted imidazoles can leverage precursors containing these groups, which may undergo intramolecular cyclization or react with other components. For instance, the reaction of α-azidoenones with nitriles has been reported to form trisubstituted imidazoles. researchgate.net Another strategy involves the reaction of 2H-azirines (formed in situ from vinyl azides) with nitriles or other nitrogen-containing fragments, which allows for the regioselective incorporation of an ester group at the C-4 or C-5 position. researchgate.net
These methods highlight the modularity of cycloaddition chemistry in building complex imidazoles from simple, functionalized starting materials.
Table 1: Overview of Cycloaddition Strategies for Imidazole Synthesis
| Reaction Type | Key Precursors | Resultant Feature | Reference |
|---|---|---|---|
| Isocyanoacetate Cycloaddition | Ethyl isocyanoacetate, Imidoyl chlorides | Forms the imidazole-4-carboxylate core | nih.gov |
| 2H-Azirine Based Protocols | Vinyl azides (in situ to 2H-azirines), Cyanamide/Benzimidates | Regiocontrol of substitution at C-2, C-4, and C-5 | researchgate.net |
| Azide-Enone Reaction | α-Azidoenones, Substituted nitriles | Formation of tri-substituted imidazoles | researchgate.net |
Regioselectivity and Stereocontrol in Synthesis
Achieving the specific 1-methyl, 5-amino, 4-carboxylate substitution pattern of the target molecule is a challenge of regioselectivity. The development of regiocontrolled synthetic methods is of strategic importance for preparing specifically substituted imidazoles. researchgate.net The choice of starting materials and the sequence of bond-forming reactions directly dictate the final arrangement of substituents. For example, synthetic disconnections that combine a C2–N3 fragment with an N1–C4–C5 unit allow for controlled substitution at the 2, 4, and 5 positions. researchgate.net Depending on the protocol followed, an ester moiety can be selectively incorporated at either the C-4 or C-5 position. researchgate.net
Microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides is another method that provides good yields of 3-alkyl- and 3-arylimidazole-4-carboxylates, demonstrating control over the N-3 and C-4 substituents. sigmaaldrich.com
Precursor and Intermediate Chemistry
The synthesis of this compound often proceeds through key precursors and intermediates that already contain the imidazole core or are readily cyclized.
Utilization of Ethyl 5-bromo-1H-imidazole-4-carboxylate as an Intermediate
Halogenated imidazoles are versatile intermediates in organic synthesis. Ethyl 5-bromo-1H-imidazole-4-carboxylate is a valuable precursor for introducing substituents at the C-5 position. georganics.sk The bromine atom can be replaced by a nucleophile, such as an amino group, through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution. This strategy would install the required 5-amino group. Subsequent N-alkylation at the N-1 position with a methylating agent would complete the synthesis of the target compound. The utility of such bromo-intermediates lies in their ability to provide a direct route to functionalizing the imidazole ring at a specific position.
Role of 5-amino-1H-imidazole-4-carboxamide and its Derivatives
5-Amino-1H-imidazole-4-carboxamide (AICA) is a structurally related and commercially available compound that serves as a crucial building block in synthetic chemistry. It is a key precursor in the synthesis of the antitumor drug temozolomide (B1682018) and is an important intermediate in biological pathways. Its core structure is nearly identical to the target molecule, differing only in the N-1 substituent and the C-4 functional group. AICA can be envisioned as a direct precursor to this compound through two straightforward chemical transformations:
N-methylation: Selective methylation at the N-1 position.
Amide to Ester Conversion: Hydrolysis of the carboxamide to a carboxylic acid, followed by esterification with ethanol, or direct alcoholysis of the amide under appropriate conditions.
The accessibility of AICA makes it a strategically important starting point for the synthesis of a variety of 1,4,5-substituted imidazoles.
Application of Ethyl 2-aminoimidazole-4-carboxylate
Ethyl 2-aminoimidazole-4-carboxylate is a structural isomer of the 5-aminoimidazole core. While the 2-aminothiazole (B372263) analogue is a widely used building block for the synthesis of various heterocyclic compounds with therapeutic properties, the specific application of Ethyl 2-aminoimidazole-4-carboxylate as a direct precursor for its 5-amino isomer is not well-documented. As an important isomer, its primary utility lies in serving as a scaffold for a different class of substituted imidazoles, where functionalization is desired at the 2-amino position. It represents a distinct building block for creating diverse imidazole libraries rather than an intermediate in the synthesis of the title compound.
Intermediates in Histidine Biosynthesis Pathway Analogues
The imidazole motif is a fundamental component of key biological molecules, including the amino acid histidine and purines. The biosynthesis of these molecules involves imidazole-based intermediates. A central intermediate in both pathways is 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR). This compound can be considered a simplified, non-natural analogue of the AICAR core.
Table 2: Structural Comparison of Target Compound and AICAR
| Compound | N-1 Substituent | C-4 Substituent | C-5 Substituent |
|---|---|---|---|
| This compound | Methyl (-CH₃) | Ethyl Carboxylate (-COOCH₂CH₃) | Amino (-NH₂) |
The structural similarity allows synthetic analogues like this compound to be used as tools in biochemical and medicinal chemistry. For instance, AICAR is known to activate AMP-activated protein kinase (AMPK) in cells. Synthetic analogues are valuable for studying the structure-activity relationships of enzymes in these pathways and for developing potential modulators or inhibitors.
Reaction Condition Optimization and Yield Enhancement
The synthesis of this compound typically involves the cyclization of an acyclic precursor. The efficiency of this key ring-forming step is highly dependent on a variety of reaction parameters, including temperature, solvent, catalysts, and the nature of substituents on the starting materials.
Influence of Temperature and Reaction Time:
Solvent Effects:
The choice of solvent can significantly impact the solubility of reactants and intermediates, as well as the reaction kinetics. Solvents such as ethanol are commonly employed in these types of cyclizations. The polarity and proticity of the solvent can influence the stabilization of transition states and intermediates, directly affecting the reaction pathway and yield. In some cases, the use of a co-solvent system can offer advantages in terms of both solubility and reactivity.
Catalysis and Reagents:
The selection of appropriate catalysts and reagents is fundamental to achieving high yields. For instance, in related imidazole syntheses, the use of a base is often required to facilitate the cyclization. The strength and stoichiometry of the base can be fine-tuned to optimize the reaction. Furthermore, in multi-step syntheses leading to imidazole precursors, reagents like Raney nickel have been utilized for reduction steps. The activity and loading of such catalysts are critical parameters to control.
Substituent Effects on Yield:
Research on the synthesis of various imidazole-4-carboxylates has shown that the electronic properties of substituents on the precursors can have a profound effect on the reaction yield. Electron-withdrawing groups on certain positions of the starting materials can facilitate the cyclization and lead to higher yields, while electron-donating groups may have the opposite effect. This knowledge can be strategically employed in the design of synthetic routes to maximize the output of this compound.
Interactive Data Table: Illustrative Optimization Parameters for Imidazole Synthesis
The following table provides a hypothetical illustration of how reaction parameters could be varied to optimize the yield of an imidazole synthesis. Note that this data is for illustrative purposes and represents the type of experimental data generated during a process optimization study.
| Entry | Temperature (°C) | Solvent | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 50 | Ethanol | 5 | 12 | 65 |
| 2 | 70 | Ethanol | 5 | 8 | 78 |
| 3 | 90 | Ethanol | 5 | 6 | 72 |
| 4 | 70 | Methanol | 5 | 8 | 75 |
| 5 | 70 | Isopropanol | 5 | 8 | 68 |
| 6 | 70 | Ethanol | 2.5 | 10 | 70 |
| 7 | 70 | Ethanol | 10 | 6 | 82 |
Detailed research findings from process development studies are crucial for establishing a robust and scalable synthetic route to this compound. By systematically investigating the interplay of various reaction conditions, chemists can significantly enhance the yield and purity of this valuable chemical compound.
Derivatization and Analog Synthesis of Ethyl 5 Amino 1 Methyl 1h Imidazole 4 Carboxylate
Modifications on the Imidazole (B134444) Ring
The imidazole core is a primary target for structural modification to influence the molecule's steric and electronic properties.
The nitrogen atom at the N-1 position of the imidazole ring is a common site for derivatization, typically through alkylation reactions. A study focused on synthesizing a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks demonstrated that various alkyl chains can be introduced at this position. nih.gov These reactions typically involve the deprotonation of a precursor amine followed by reaction with an appropriate alkyl halide.
This strategy has been used to produce derivatives with varying lipophilicity and steric bulk, which can be crucial for modulating biological activity. nih.gov For instance, the synthesis of ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate was achieved as part of a series to investigate antiproliferative potential against human cancer cell lines. nih.gov The results of these studies showed that derivatives containing specific alkyl chains at the N-1 position exhibited significant inhibitory effects on the growth and proliferation of cancer cells. nih.gov
Table 1: Examples of N-1 Substituted Derivatives and their Reported Effects
| N-1 Substituent | Resulting Compound Name | Observed Effect/Finding | Reference |
|---|---|---|---|
| Dodecyl (-C₁₂H₂₅) | Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Significant inhibition of tumor cell colony formation and migration; induced apoptosis in HeLa and HT-29 cells. | nih.gov |
| Various Alkyl Chains | Series of Ethyl 5-amino-1-alkyl-1H-imidazole-4-carboxylates | Demonstrated varying levels of inhibitory effects on cancer cell growth. | nih.gov |
The C-4 and C-5 positions, bearing the ester and amino groups respectively, are key sites for introducing functional diversity. The conversion of the C-5 amino group into a diazonium salt via diazotization is a pivotal strategy. acs.orgresearchgate.net This intermediate is highly versatile; for example, it can be used to introduce a fluorine atom at the C-5 position through a Schiemann-type reaction by photolysis in the presence of tetrafluoroboric acid. researchgate.net
Furthermore, the ester group at the C-4 position can be transformed into other functional groups. One such transformation is the conversion into a carbohydrazide (B1668358) by reacting the ester with hydrazine (B178648) monohydrate. nih.gov This reaction introduces a new reactive handle for further derivatization.
Chemical Transformations of the Ester Group
The ethyl ester at the C-4 position is readily transformed, providing a route to other important classes of compounds such as carboxylic acids and different ester analogues.
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for example, using a base like lithium hydroxide (B78521) or sodium hydroxide in an aqueous solvent mixture, followed by acidification. nih.gov Studies on related 1,5-diaryl-1H-imidazole-4-carboxylate esters have shown that this hydrolysis proceeds efficiently to yield the desired 1,5-diaryl-1H-imidazole-4-carboxylic acids. nih.gov The resulting carboxylic acid serves as a crucial intermediate for the synthesis of amides, acid chlorides, and other derivatives.
Transesterification allows for the conversion of the ethyl ester into other esters (e.g., methyl, benzyl, or tert-butyl esters). This reaction is typically catalyzed by either an acid or a base and involves reacting the parent ester with an excess of a different alcohol. While specific literature on the transesterification of Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate is not detailed in the provided search results, it is a standard synthetic procedure for this class of compounds. The choice of alcohol and catalyst allows for the fine-tuning of the properties of the resulting molecule.
Reactivity of the Amino Group
The primary amino group at the C-5 position is a highly reactive and versatile functional group, enabling a wide array of chemical transformations.
Its nucleophilic character allows it to participate in condensation reactions. For example, 5-aminoimidazole derivatives can undergo three-component reactions with aldehydes and active methylene (B1212753) compounds like Meldrum's acid to form fused heterocyclic systems such as 3,4,6,7-tetrahydroimidazo[4,5-b]pyridin-5-ones. researchgate.net
One of the most significant reactions of the C-5 amino group is diazotization. organic-chemistry.org Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) converts the primary amine into a diazonium salt. researchgate.netbyjus.com These salts are valuable synthetic intermediates. organic-chemistry.org They can be converted into various other functional groups or used in coupling reactions to form azo compounds. acs.orgresearchgate.net In some cases, stable 5-diazoimidazoles can be isolated, which serve as precursors for intramolecular cyclization to form fused triazinone systems. researchgate.net The reactivity of the amino group is fundamental to the construction of more complex heterocyclic scaffolds based on the imidazole core.
Table 2: Summary of Key Reactions and Transformations
| Functional Group | Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Imidazole N-1 | N-Alkylation | Alkyl halide, Base | N-1 Alkylated Imidazole | nih.gov |
| C-4 Ester | Hydrolysis | Base (e.g., NaOH), then Acid | Carboxylic Acid | nih.gov |
| C-4 Ester | Hydrazinolysis | Hydrazine monohydrate | Carbohydrazide | nih.gov |
| C-5 Amino | Diazotization | NaNO₂, Strong Acid (e.g., HBF₄) | Diazonium Salt/Diazo Compound | researchgate.netresearchgate.net |
| C-5 Amino | Condensation | Aldehyde, Meldrum's Acid | Fused Pyridinones | researchgate.net |
Acylation Reactions
Acylation of the 5-amino group on the imidazole ring is a fundamental method for creating amide derivatives. This reaction typically involves treating this compound with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. The resulting N-acylated products can exhibit significantly different physicochemical and biological properties compared to the parent amine. While specific examples detailing the acylation of the title compound are not extensively documented in the reviewed literature, the general reactivity of 5-aminoimidazoles suggests a straightforward transformation. This reaction introduces a variety of substituents, enabling the exploration of structure-activity relationships by modifying the acyl group.
Condensation Reactions with Aldehydes or Ketones
The 5-amino group of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases, which can then be cyclized to generate fused heterocyclic systems. A significant application of this reactivity is the synthesis of imidazo[4,5-b]pyridine derivatives. nih.goveurjchem.comresearchgate.net This class of compounds is analogous to purines and is known for a broad spectrum of biological activities, including anticancer and antimicrobial effects. eurjchem.com
The reaction typically involves the condensation of the 5-aminoimidazole with an aldehyde, often in the presence of an oxidizing agent or under conditions that facilitate subsequent cyclization, leading to the formation of the pyridine (B92270) ring fused to the imidazole core. nih.gov This synthetic route provides a powerful tool for creating complex heterocyclic structures from relatively simple starting materials.
Design and Synthesis of Compound Libraries based on the this compound Scaffold
The this compound scaffold is an excellent starting point for the generation of compound libraries for high-throughput screening. nih.govnih.gov Its multiple points of diversification (the N-1 position, the 5-amino group, and the 4-carboxylate group) allow for the creation of a large number of structurally diverse molecules.
Strategies for library synthesis often involve parallel synthesis techniques. For instance, a library of N-1 substituted analogs can be created by reacting a common precursor with a variety of alkylating or arylating agents. nih.gov Subsequently, the 5-amino group can be further functionalized through reactions like acylation or condensation with a diverse set of reagents. Similarly, the ester at the C-4 position can be hydrolyzed to the corresponding carboxylic acid and then converted to a library of amides by coupling with various amines. nih.gov This combinatorial approach allows for the systematic exploration of the chemical space around the core scaffold to identify compounds with desired biological activities.
Structure-Activity Relationship (SAR) Studies in Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds derived from the this compound scaffold. Research has focused on understanding how different substituents at various positions on the imidazole ring influence their therapeutic effects, particularly their anticancer properties. nih.govnih.gov
One key area of investigation has been the modification of the substituent at the N-1 position of the imidazole ring. A study on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates revealed that the nature of the N-1 substituent significantly impacts the antiproliferative activity against various human cancer cell lines. nih.gov The research demonstrated that derivatives with long alkyl chains at the N-1 position showed potent inhibitory effects on cancer cell growth and proliferation. nih.gov
Specifically, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate was identified as a particularly active compound. nih.gov Further investigations showed that this derivative could inhibit tumor cell colony formation and migration, and induce apoptosis in cancer cells. nih.gov The SAR from this study indicates that lipophilicity at the N-1 position plays a critical role in the anticancer activity of this class of compounds. The potency was observed to increase with the length of the alkyl chain, peaking with the dodecyl group, and then decreasing with longer chains.
Table 1: Antiproliferative Activity of N-1 Substituted Ethyl 5-amino-1H-imidazole-4-carboxylate Derivatives Data sourced from a study on various human cancer cell lines. nih.gov
| Compound | N-1 Substituent | HeLa IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| 5a | n-Hexyl | >50 | >50 |
| 5b | n-Octyl | 14.35 ± 0.11 | 22.81 ± 0.15 |
| 5c | n-Decyl | 4.89 ± 0.13 | 7.43 ± 0.08 |
| 5d | n-Undecyl | 2.13 ± 0.04 | 3.16 ± 0.06 |
| 5e | n-Dodecyl | 0.737 ± 0.05 | 1.194 ± 0.02 |
| 5f | n-Tetradecyl | 1.98 ± 0.03 | 2.56 ± 0.04 |
| 5g | n-Hexadecyl | 3.12 ± 0.06 | 4.78 ± 0.09 |
These findings highlight that the imidazole scaffold is a valuable template for the design of new anticancer agents, with the N-1 position being a key site for modification to enhance potency. nih.gov The observed SAR provides a rational basis for the future design of more effective imidazole-based therapeutics.
Mechanistic Investigations of Biological Activity
In Vitro Cellular and Molecular Assays
Laboratory-based assays using cell cultures are crucial for elucidating the mechanisms by which chemical compounds exert their biological effects. For the broader class of 5-amino-1-N-substituted-imidazole-4-carboxylates, these in vitro studies have demonstrated a range of anticancer activities. nih.gov
A series of 5-amino-1-N-substituted-imidazole-4-carboxylate compounds were synthesized and evaluated for their ability to inhibit the growth of several human cancer cell lines, including HeLa (cervical), HT-29 and HCT-15 (colon), A549 (lung), and MDA-MB-231 (breast) cells. nih.gov Preliminary screenings indicated that derivatives featuring alkyl chains at the N-1 position of the imidazole (B134444) core exhibited inhibitory effects on cancer cell growth and proliferation. nih.gov
One particularly potent analog, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, demonstrated significant antiproliferative activity after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values for this compound were determined for different cell lines, as shown in the table below. nih.gov
| Cell Line | IC50 Value (μM) |
| HeLa | 0.737 ± 0.05 |
| HT-29 | 1.194 ± 0.02 |
The ability of cancer cells to form colonies is a hallmark of their tumorigenic potential. Studies on the dodecyl analog revealed that it significantly inhibited the formation of colonies by HeLa tumor cells, suggesting an impairment of their ability to undergo sustained proliferation. nih.gov
Cell adhesion is critical for cancer cell survival, proliferation, and metastasis. The ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate compound was found to exert anti-adhesive effects on HeLa cells, indicating that it can interfere with the interactions between cancer cells and their surrounding environment. nih.gov
The migration of cancer cells is a key step in the process of metastasis. The dodecyl derivative was shown to significantly suppress the migration of cancer cells, highlighting its potential to interfere with the spread of tumors. nih.gov
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in cancer cells. Investigations showed that the dodecyl analog induced early apoptosis in both HeLa and HT-29 cells. nih.gov A key event in the apoptotic pathway is the disruption of the mitochondrial membrane potential; this compound was observed to reduce the mitochondrial membrane potential in a dose-dependent manner, further confirming its pro-apoptotic activity. nih.gov
The cellular cytoskeleton, composed of proteins like tubulin, is essential for cell division, structure, and migration. Drugs that target tubulin are a major class of anticancer agents. The dodecyl analog of Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate was found to possess antitubulin activity, suggesting that it disrupts the microtubule network within cancer cells, thereby inhibiting their division and other vital functions. nih.gov
Immunomodulatory Properties
This compound has been identified as an inhibitor of proinflammatory cytokine production. biosynth.com Cytokines are crucial signaling molecules in the immune system, and the ability of this compound to modulate their production in response to inflammatory stimuli points to its immunomodulatory potential. biosynth.com By downregulating the output of these key mediators, the compound can influence the direction and intensity of an immune response.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are highlighted by its ability to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS). biosynth.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inflammatory stimulus that triggers the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO production. biosynth.comnih.gov Excessive NO is a key factor in the pathophysiology of inflammation. The inhibition of LPS-induced NO production suggests that this imidazole derivative can interfere with critical inflammatory signaling pathways. biosynth.com
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Immunomodulatory | Inhibition of proinflammatory cytokine production | biosynth.com |
| Anti-inflammatory | Inhibition of lipopolysaccharide (LPS) induced nitric oxide production | biosynth.com |
Antimicrobial Activity
While derivatives of 5-aminoimidazole have been investigated for antimicrobial properties, specific studies detailing the antibacterial or antifungal activity of this compound itself are not extensively documented in the available research. Studies on closely related compounds, such as 5-aminoimidazole-4-carboxamidrazones, have shown activity against various Candida species, but these findings cannot be directly extrapolated to the ethyl ester derivative. researchgate.netnih.gov
Enzyme Inhibition Studies
The compound's mechanism of action also involves interaction with and inhibition of specific enzymes.
Research indicates that this compound inhibits the activation of histone lysine (B10760008) residues. biosynth.com Histone modifications, including acetylation and methylation, are critical for regulating gene expression and are catalyzed by enzymes such as histone acetyltransferases and methyltransferases. By preventing the activation of lysine residues, the compound may interfere with these epigenetic modification processes, although the precise enzymatic target has not been specified. biosynth.com
The core structure of this compound is analogous to endogenous molecules involved in crucial metabolic pathways. Specifically, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) is a key intermediate in the de novo purine (B94841) synthesis pathway. hmdb.ca This pathway involves enzymes such as 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), which catalyzes the final steps of inosine (B1671953) monophosphate (IMP) synthesis. nih.gov While the structural similarity suggests a potential for interaction with enzymes of this pathway, direct evidence of this compound acting as a substrate or inhibitor for these enzymes is not detailed in the available literature.
Molecular Target Interactions
The broader therapeutic potential of a compound is often defined by its specific molecular targets. This compound has been described as a synthetic retinoid, which would imply potential interactions with retinoid receptors that regulate gene expression involved in cell growth and differentiation. biosynth.com However, detailed studies confirming its binding to and activation of these nuclear receptors are required to substantiate this classification.
Furthermore, studies on derivatives have provided insights into potential targets for the 5-aminoimidazole scaffold. For instance, a derivative with a dodecyl chain at the N-1 position, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, has been shown to possess antitubulin activity and the ability to reduce mitochondrial membrane potential in cancer cells. nih.gov These findings suggest that tubulin and mitochondrial components could be potential molecular targets for this class of compounds, although these specific interactions have not been confirmed for the N-1 methyl derivative. nih.gov
Protein-Ligand Binding Affinities
Analogs of this compound have demonstrated specific and potent binding to key protein targets. A notable example is the analog 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), which has been identified as a specific inhibitor of Protein Kinase C-iota (PKC-ι). nih.govresearchgate.net PKC-ι is a recognized human oncogene, often overexpressed in various cancer cells. nih.govnih.gov The specific binding affinity of ICA-1s for PKC-ι allows it to inhibit the kinase's activity, thereby decreasing cancer cell growth and promoting apoptosis, highlighting the potential for targeted therapeutic intervention. nih.gov
Receptor Binding Studies
The biological activity of imidazole derivatives is often initiated by their binding to specific cellular receptors. Studies on various analogs show that these compounds can target and modulate the function of key receptors involved in cellular signaling. For instance, research on imidazole derivatives has identified their ability to downregulate AXL-Receptor Tyrosine Kinase (AXL-RTK), a receptor implicated in cell proliferation and survival in certain types of leukemia. nih.gov This interaction interferes with critical signaling pathways, such as the Wnt/β-catenin pathway, leading to antiproliferative effects. nih.gov The specific binding to such receptors underscores the targeted nature of these compounds' actions.
Modulation of Bacterial SOS Response (Analogs of related scaffolds)
Analogs with related chemical scaffolds have been shown to modulate the bacterial SOS response, a critical DNA repair system that bacteria activate when exposed to DNA-damaging agents, including many antibiotics. wikipedia.org This response is regulated by the RecA and LexA proteins. nih.govnih.gov In the presence of DNA damage, RecA forms a filament that activates the self-cleavage of the LexA repressor, leading to the expression of DNA repair genes. nih.govresearchgate.net Certain small molecules with scaffolds similar to 5-amino-imidazolecarboxamide can inhibit this process. They act by preventing the RecA-mediated auto-proteolysis of LexA, effectively disarming the SOS response. biorxiv.org This inhibition can sensitize bacteria to antibiotics and slow the development of resistance.
Interference with Biological Pathways (e.g., Photosynthetic Electron Flow)
Derivatives of the 5-amino-1-N-substituted-imidazole-4-carboxylate scaffold can interfere with fundamental biological pathways. For example, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate has been shown to possess antitubulin activity. nih.gov By interfering with tubulin dynamics, this compound disrupts the formation and function of the mitotic spindle, a critical apparatus for cell division. This interference leads to cell cycle arrest and the induction of apoptosis. nih.gov This mechanism is a key strategy in anticancer research, demonstrating the ability of this chemical class to disrupt essential cellular processes.
Antiproliferative Activity of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Analog 5e)
| Cell Line | Cancer Type | IC₅₀ Value (µM) |
| HeLa | Cervical | 0.737 ± 0.05 |
| HT-29 | Colon | 1.194 ± 0.02 |
Data represents the concentration required to inhibit 50% of cell growth after 72 hours of treatment. nih.gov
Mechanisms of Action at the Subcellular Level
The influence of this compound and its analogs extends to the subcellular level, where they can directly modulate the production of signaling molecules and the function of crucial cellular pathways.
Influence on Pro-inflammatory Cytokine Production
Research has shown that related imidazole compounds can exert significant anti-inflammatory effects by modulating cytokine production. The related compound 5-amino-1-β-D-ribofuranosyl-imidazole-4-carboxamide (AICAR) has been observed to reduce peripheral inflammation by inducing a shift in macrophage phenotype. nih.gov This shift involves a decrease in pro-inflammatory M1 macrophages and a corresponding increase in pro-resolving M2 macrophages. nih.gov At the molecular level, this leads to a reduction in the production of pro-inflammatory cytokines, such as Interleukin-1 (IL-1), and an increase in anti-inflammatory cytokines like Interleukin-10 (IL-10). nih.gov
Effect of AICAR (Related Compound) on Macrophage Cytokine Production in Inflamed Tissue
| Marker | Type | Effect of AICAR |
| M1 Macrophages | Pro-inflammatory | Decreased |
| M2 Macrophages | Pro-resolving | Increased |
| Interleukin-1 (IL-1) | Pro-inflammatory Cytokine | Decreased |
| Interleukin-10 (IL-10) | Anti-inflammatory Cytokine | Increased |
This table summarizes the observed shifts in immune cell populations and cytokine levels in inflamed paw tissue following treatment with AICAR. nih.gov
Regulation of DNA Repair and Mutagenesis Pathways
The imidazole scaffold plays a dual role in the context of DNA integrity. As mentioned, analogs can inhibit the bacterial SOS response, a key DNA repair pathway. biorxiv.org Conversely, oxidative damage to DNA can lead to the formation of lesions such as formamidopyrimidines (Fapy), which involve the opening of the purine imidazole ring. researchgate.netoup.com These Fapy lesions can be mutagenic. For instance, Fapy·dG (a formamidopyrimidine derivative of guanine) is known to be more mutagenic than the well-studied 8-oxo-dG lesion, primarily inducing G→T transversions during DNA replication in mammalian cells. oup.comresearchgate.net The mutagenic potential of these lesions is influenced by the local DNA sequence context. researchgate.net This demonstrates that while some imidazole derivatives can suppress DNA repair mechanisms, the imidazole ring itself is a component of DNA bases that, when damaged, can be a source of mutagenesis. researchgate.netnih.gov
Role As a Building Block and Intermediate in Complex Molecule Synthesis
Precursor in Pharmaceutical Synthesis
This imidazole (B134444) derivative is a valuable precursor in the synthesis of various therapeutic agents. Its structure is integrated into larger molecules designed to treat a range of conditions. For instance, the broader class of imidazole-5-carboxylate derivatives are key intermediates in the synthesis of pharmaceuticals like Olmesartan, an angiotensin II receptor antagonist used to treat high blood pressure. The fundamental imidazole scaffold is also utilized in creating synthetic retinoids effective in the treatment of psoriasis. biosynth.com The versatility of the imidazole ring allows it to serve as a central component in drugs targeting a wide array of biological pathways.
Utility in Drug Discovery and Development Programs
Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate and its analogues are instrumental in drug discovery and development. Researchers synthesize series of related compounds to screen for potential therapeutic activity against various diseases.
A study involving the synthesis of a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks demonstrated their potential as anticancer agents. nih.gov Several derivatives with alkyl chains at the N-1 position of the imidazole core showed inhibitory effects on the growth and proliferation of human cancer cell lines. nih.gov One particular derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, exhibited significant anticancer activity. nih.gov Further investigation revealed this compound could inhibit tumor cell colony formation and migration, indicating its potential as a lead compound for the development of new cancer therapies. nih.gov
| Cell Line | Cancer Type | IC₅₀ Value (μM) after 72h |
|---|---|---|
| HeLa | Cervical | 0.737 ± 0.05 |
| HT-29 | Colon | 1.194 ± 0.02 |
Intermediate for Heterocyclic Scaffolds
The structure of this compound makes it an ideal intermediate for constructing more complex heterocyclic systems. The amino and carboxylate groups can be readily modified to build new rings onto the imidazole core. Imidazole-4-carboxylate esters are recognized as ubiquitous structural motifs in many biologically active compounds and are valuable reagents for creating various nitrogen-containing heterocycles like thiazoles, oxazoles, pyrroles, and triazoles. nih.gov
For example, the related 1,5-disubstituted imidazole-4-carboxylate esters are synthesized via cycloaddition reactions and serve as key intermediates for novel HIV-1 integrase inhibitors. nih.gov These esters can be hydrolyzed to their corresponding carboxylic acids or reacted with hydrazine (B178648) to form carbohydrazides, creating new classes of compounds for antiviral screening. nih.gov This demonstrates how the core imidazole ester scaffold is elaborated into more complex heterocyclic structures with potential therapeutic applications. nih.gov
| Starting Material | Reaction | Product Class | Yield Range |
|---|---|---|---|
| 1,5-diaryl-1H-imidazole-4-carboxylate esters | Hydrolysis | 1,5-diaryl-1H-imidazole-4-carboxylic acids | 68-83% |
| 1,5-diaryl-1H-imidazole-4-carboxylate esters | Reaction with Hydrazine Monohydrate | 1,5-diaryl-1H-imidazole-4-carbohydrazides | 58-76% |
Application in Chemoinformatics-Driven Compound Design
Chemoinformatics applies computational methods to solve chemical problems, particularly in molecular design and drug discovery. eujournal.org It involves the use of computer simulations and databases to predict the properties of molecules before they are synthesized in a lab. eujournal.org
In this context, this compound serves as a valuable digital building block. Its known chemical properties and three-dimensional structure can be stored in molecular databases. Scientists can then use software to virtually modify its structure—adding different chemical groups to its reactive sites—and predict how these changes will affect its biological activity, toxicity, and other properties. eujournal.org This in silico approach allows for the rapid design and screening of vast libraries of virtual compounds based on the imidazole scaffold, prioritizing the most promising candidates for actual synthesis and laboratory testing. This accelerates the drug discovery process and makes it more efficient.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., Application of Quantum Theory to Biological Properties)
Quantum chemical calculations are fundamental to predicting the behavior of molecules. For imidazole-based compounds, these calculations are used to explore their electronic states and potential as therapeutic agents. mdpi.com Methods derived from quantum theory, such as Density Functional Theory (DFT), are widely applied to elucidate structural and electronic characteristics. mdpi.com For instance, in the study of related heterocyclic systems, quantum mechanics is used to calculate atomic charges and parameterize molecules for molecular dynamics simulations, which assess the stability of ligand-protein complexes. nih.gov This approach helps in understanding how molecules like Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate might interact with biological systems at a subatomic level, providing clues about their potential biological activity. The application of these theories can also shed light on processes like intramolecular proton transfer, which can be crucial for the photophysical properties and biological function of such molecules. mdpi.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a specific, widely-used quantum chemical method that has proven effective for studying imidazole (B134444) derivatives. mdpi.comacs.orgsamipubco.com DFT is employed to optimize molecular geometries and calculate a variety of properties. samipubco.com
Key applications of DFT for compounds structurally similar to this compound include:
Electronic Structure Analysis: Calculating frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand electronic transitions and reactivity. acs.orgnih.gov
Spectroscopic Predictions: Simulating UV-vis, infrared (vibrational), and NMR spectra to aid in the characterization of the molecule. mdpi.comacs.org
Global Reactivity Parameters: Determining parameters like chemical hardness, softness, and electronegativity from FMO energies to predict the molecule's reactivity. acs.orgnih.gov
Thermodynamic Properties: Performing frequency calculations to obtain thermodynamic data and insight into reaction energies. mdpi.com
For example, DFT studies on benzimidazole (B57391) derivatives have been used to investigate their nonlinear optical (NLO) properties, highlighting the potential for these compounds in materials science. acs.orgnih.gov The choice of functional, such as B3LYP or M06, is critical for accurately predicting different properties like absorption spectra. mdpi.com
| DFT Application | Calculated Property | Significance |
|---|---|---|
| Geometry Optimization | Minimum energy structure | Provides the most stable 3D conformation of the molecule. samipubco.com |
| Frontier Molecular Orbitals (FMOs) | HOMO-LUMO energy gap | Indicates electronic excitability and chemical reactivity. acs.orgnih.gov |
| Vibrational Analysis | Infrared (IR) frequencies | Predicts the molecule's vibrational spectrum for comparison with experimental data. acs.org |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-vis) | Helps understand photophysical properties and electronic transitions. mdpi.com |
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are computational techniques used to predict how a ligand (a small molecule) binds to a macromolecular target, such as a protein or enzyme. samipubco.com This is a cornerstone of modern drug design. ekb.eg For imidazole-containing compounds, docking studies have been performed to evaluate their potential as inhibitors of various enzymes, including the EGFR kinase domain, which is a target in cancer therapy. nih.gov
The process typically involves:
Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the target protein and the ligand (this compound). ekb.eg
Docking Simulation: Placing the ligand into the active site of the receptor and using scoring functions to predict the most likely binding poses and estimate the binding affinity. samipubco.comnih.gov
Analysis of Interactions: Examining the predicted binding mode to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the target's active site. nih.govunar.ac.id
These studies can reveal why certain derivatives show higher activity and guide the design of new, more potent molecules. wu.ac.th For example, docking studies on imidazole derivatives have identified critical interactions with amino acid residues like threonine and glycine (B1666218) in the binding site of HIV-1 integrase. nih.gov Molecular dynamics (MD) simulations are often used after docking to assess the stability of the predicted ligand-protein complex over time. nih.gov
| Target Enzyme/Protein | Associated Disease/Function | Goal of Docking Study | Key Findings for Imidazole Analogs |
|---|---|---|---|
| EGFR Kinase Domain | Cancer | Predict binding energy and interactions. nih.gov | Successful docking within the active site with binding energies ranging from -5.46 to -7.32 Kcal/mol. nih.gov |
| HIV-1 Integrase | HIV/AIDS | Identify interactions with key amino acid residues. nih.gov | Predicted interactions with residues Threonine 125 and Glycine 95. nih.gov |
| Dihydrofolate Reductase (DHFR) | Bacterial Infections | Predict binding affinity of novel inhibitors. samipubco.com | Derivatives showed good interactions and drug-likeness scores. samipubco.com |
Prediction of Reactivity and Stability Profiles
Computational methods are invaluable for predicting the chemical reactivity and thermodynamic stability of molecules. DFT calculations can provide global reactivity descriptors derived from FMO energies, which help in understanding a molecule's susceptibility to electrophilic or nucleophilic attack. acs.org
Furthermore, computational workflows can be developed to assess the stability of reaction products. For instance, a combination of quantum chemistry and statistical modeling has been used to predict the stability of CO2 adducts formed through C–H carboxylation, a reaction relevant to carboxylate compounds. chemrxiv.org Such a workflow calculates the Gibbs free reaction energy to determine the favorability of the reaction and the stability of the resulting carboxylated product. chemrxiv.org This approach could be applied to this compound to predict its stability under various chemical conditions and its reactivity in synthetic transformations.
Conformational Analysis and Spectroscopic Property Predictions
The three-dimensional shape (conformation) of a molecule is critical to its function. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule. For related imidazole structures, studies have shown that intramolecular hydrogen bonds can significantly influence the molecular conformation, often resulting in planar structures. researchgate.net Computational geometry optimization, typically using DFT, is the primary method for finding these low-energy conformations. samipubco.com
Once the stable conformation is determined, spectroscopic properties can be predicted.
NMR Spectra: DFT calculations can predict 1H and 13C NMR chemical shifts, which are essential for structural elucidation. acs.org
Vibrational Spectra (FT-IR): The calculation of vibrational frequencies allows for the simulation of an IR spectrum, which can be compared with experimental data to confirm the structure. acs.org
Electronic Spectra (UV-vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, predicting the wavelengths of maximum absorption (λmax) in the UV-visible spectrum. mdpi.com These predictions help interpret experimental spectra and understand the electronic properties of the molecule. mdpi.comacs.org
Future Research Directions
Development of Next-Generation Synthetic Methodologies
While synthetic routes for Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate and related structures exist, future research should focus on creating more efficient, sustainable, and versatile methodologies. chemicalbook.com Current advances in imidazole (B134444) synthesis have explored various strategies, including metal-catalyzed methods, microwave-assisted reactions, and green chemistry approaches. benthamscience.comresearchgate.net
Future efforts could concentrate on:
Regioselective Synthesis: Developing novel protocols that offer precise control over the substitution patterns on the imidazole ring is of strategic importance. rsc.org This would allow for the creation of diverse libraries of derivatives from common starting materials.
Sustainable and Green Chemistry: Implementing eco-friendly synthesis methods, such as using nanoparticles as catalysts or running reactions under solvent-free conditions, will be crucial. benthamscience.comrsc.org These approaches aim to reduce environmental impact while maintaining economic viability. rsc.org
Flow Chemistry and Automation: Integrating automated synthesis and flow chemistry platforms could accelerate the production of derivatives, enabling rapid library generation for screening purposes.
Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of the imidazole core could offer high selectivity and milder reaction conditions compared to traditional chemical methods.
Rational Design and Synthesis of Advanced Derivatives with Enhanced Biological Specificity
The core structure of this compound is ripe for modification to enhance biological activity and target specificity. A study on N-substituted derivatives has already shown that modifying the N-1 position of the imidazole core can yield compounds with significant antiproliferative potential against various human cancer cell lines. nih.gov For instance, Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate demonstrated potent activity against HeLa and HT-29 cancer cells. nih.gov
Future work in this area should involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents at the N-1, C-5 amino, and C-4 carboxylate positions to build comprehensive SAR models. This will help identify the key structural features responsible for biological activity.
Bioisosteric Replacement: Replacing functional groups on the molecule with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.
Computational Modeling: Utilizing molecular docking and other computational tools to design derivatives that bind with high affinity and specificity to a chosen biological target. Docking studies have been successfully used to understand the binding processes of other imidazole derivatives within the active sites of kinases. researchgate.net
| Derivative Name | Modification | Observed Activity | Target Cell Lines | IC₅₀ Value |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Alkyl chain at N-1 position | Inhibited growth, proliferation, colony formation, migration; anti-tubulin activity; induced apoptosis. nih.gov | HeLa (cervical cancer), HT-29 (colon cancer) | 0.737 ± 0.05 μM (HeLa), 1.194 ± 0.02 μM (HT-29) nih.gov |
Deeper Elucidation of Molecular Mechanisms within Complex Biological Systems
Preliminary research has provided initial insights into the biological effects of this compound and its derivatives. The parent compound has been noted to inhibit the production of proinflammatory cytokines and nitric oxide. biosynth.com Furthermore, the derivative Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate has been shown to induce early apoptosis in cancer cells, inhibit cell migration, and exhibit anti-tubulin activity. nih.gov
To build on these findings, future research must aim for a more profound understanding of the underlying molecular mechanisms by:
Target Identification and Validation: Using techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets through which the compounds exert their effects.
Pathway Analysis: Investigating the downstream signaling pathways affected by the compound. For example, determining the specific caspases and regulatory proteins involved in the observed apoptosis or the signaling cascades related to the inhibition of cytokine production. nih.govbiosynth.com
Enzyme Kinetics and Binding Assays: Performing detailed biochemical and biophysical assays to quantify the interaction between the compounds and their validated targets, confirming direct binding and inhibition.
Integration with Advanced High-Throughput Screening and Cheminformatics Pipelines
To accelerate the discovery of new therapeutic applications, a systematic and large-scale approach is necessary. Integrating this chemical scaffold into modern drug discovery pipelines is a critical next step.
This integration should focus on:
High-Throughput Screening (HTS): Screening large libraries of derivatives against a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzyme classes. This can uncover novel and unexpected biological activities.
High-Content Screening (HCS): Employing automated microscopy and cellular imaging to assess the effects of derivatives on cellular morphology, protein localization, and other complex phenotypic changes in a high-throughput manner.
Cheminformatics and Machine Learning: Building predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, based on screening data. These models can guide the design of new derivatives with improved properties and prioritize compounds for synthesis, thereby optimizing resources.
Identification of Novel Molecular Targets
While initial research points towards applications in cancer and inflammation, the structural versatility of the imidazole core suggests that derivatives of this compound could interact with a variety of currently unexplored molecular targets. nih.govbiosynth.comjchemrev.com
Strategies to identify novel targets include:
Phenotypic Screening: Testing derivatives in cell-based or organism-based models of various diseases without a preconceived target. This approach can identify compounds that produce a desired therapeutic effect, with subsequent work focused on identifying the mechanism of action.
Target-Agnostic Approaches: Utilizing chemical proteomics and other "omics" technologies to identify binding partners of the compounds within the cellular environment.
Repurposing Screens: Evaluating the compound and its analogs against panels of targets for diseases outside of cancer and inflammation, such as neurological or metabolic disorders, where related imidazole building blocks have shown utility. nbinno.com
Strategic Development as a Lead Compound for Preclinical Investigations
The promising anticancer activity of derivatives like Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate positions this scaffold as a potential lead for further drug development. nih.gov The ultimate goal is to translate these initial findings into a viable preclinical candidate.
A strategic preclinical development plan would include:
Lead Optimization: Refining the structure of the most potent derivatives to improve their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This involves enhancing metabolic stability, oral bioavailability, and reducing off-target effects.
In Vivo Efficacy Studies: Testing optimized lead compounds in relevant animal models of disease (e.g., xenograft models for cancer) to demonstrate efficacy in a living system.
Toxicology and Safety Pharmacology: Conducting comprehensive safety studies to determine the compound's therapeutic window. This includes acute and sub-acute toxicity testing and assessing stability in human plasma, similar to preclinical evaluations performed on other novel imidazole-based drug candidates. researchgate.net
By systematically pursuing these future research directions, the scientific community can fully explore the therapeutic potential of this compound, paving the way for the development of novel and effective medicines.
Q & A
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| Cyclization | Diethyl imidazole dicarboxylate, MeMgBr, THF, 0°C → 25°C | Form imidazole core | Slow addition of Grignard reagent to avoid exothermic side reactions |
| Amination | NH₃/MeOH, 60°C, 12 hr | Introduce 5-amino group | Use excess NH₃ and anhydrous conditions to prevent hydrolysis |
Q. Table 2. Spectral Benchmarks
| Technique | Key Peaks | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.25 (t, 3H, CH₃), δ 4.15 (q, 2H, CH₂), δ 6.8 (s, 1H, imidazole-H) | Confirms ethyl ester and intact imidazole ring |
| FTIR | 1745 cm⁻¹ (C=O), 3350 cm⁻¹ (NH₂) | Validates ester and primary amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
